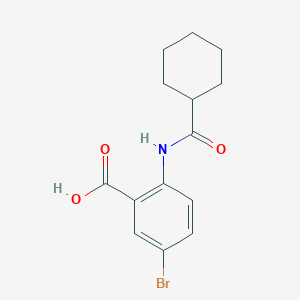
n'-(2-Chloroacetyl)benzohydrazide
概述
描述
N’-(2-Chloroacetyl)benzohydrazide: is an organic compound with the molecular formula C₉H₉ClN₂O₂ and a molecular weight of 212.64 g/mol . It is a derivative of benzohydrazide, where the hydrazide group is substituted with a 2-chloroacetyl group. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: N’-(2-Chloroacetyl)benzohydrazide can be synthesized through the reaction of benzohydrazide with 2-chloroacetyl chloride. The reaction typically involves the following steps :
- Dissolve benzohydrazide in acetonitrile.
- Add a solution of 2-chloroacetyl chloride in acetonitrile dropwise to the benzohydrazide solution under an ice bath.
- Maintain the reaction mixture at a low temperature to control the reaction rate.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: Industrial production methods for N’-(2-Chloroacetyl)benzohydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: N’-(2-Chloroacetyl)benzohydrazide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Condensation reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as primary amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate nucleophilic substitution.
Condensation reactions: Aldehydes or ketones in the presence of an acid catalyst (e.g., hydrochloric acid) can promote condensation reactions.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Nucleophilic substitution: Substituted benzohydrazides.
Condensation reactions: Hydrazones and hydrazides.
Oxidation and reduction: Various oxidized or reduced derivatives of N’-(2-Chloroacetyl)benzohydrazide.
科学研究应用
N’-(2-Chloroacetyl)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in proteomics research to study protein modifications and interactions.
Industry: N’-(2-Chloroacetyl)benzohydrazide is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N’-(2-Chloroacetyl)benzohydrazide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroacetyl group can react with amino groups in proteins, leading to the formation of stable adducts. This property makes it useful in studying protein modifications and interactions. The hydrazide group can also participate in various chemical reactions, further contributing to its versatility in research applications.
相似化合物的比较
N’-(2-Chloroacetyl)benzohydrazide can be compared with other similar compounds, such as:
Benzohydrazide: Lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloroacetylhydrazine: Lacks the benzoyl group, which affects its chemical properties and reactivity.
N’-(2-Bromoacetyl)benzohydrazide: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, leading to different reactivity and applications.
The uniqueness of N’-(2-Chloroacetyl)benzohydrazide lies in its combination of the benzoyl and chloroacetyl groups, which confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
IUPAC Name |
N'-(2-chloroacetyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-8(13)11-12-9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMBYJNNXDASJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353151 | |
| Record name | n'-(2-chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50677-24-2 | |
| Record name | n'-(2-chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)
![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)
![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)





![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

